molecular formula C23H22N4O2S B2453425 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-20-5

5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2453425
CAS No.: 1021078-20-5
M. Wt: 418.52
InChI Key: BBXWSMZGDWDXCY-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a 3-methylbenzyl group, a morpholino group, and a phenyl group

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-16-6-5-7-17(14-16)15-27-22(28)20-21(19(25-27)18-8-3-2-4-9-18)30-23(24-20)26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXWSMZGDWDXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Formation of the Pyridazine Ring: The pyridazine ring is then formed by reacting the thiazole intermediate with a hydrazine derivative under acidic conditions.

    Introduction of Substituents: The 3-methylbenzyl, morpholino, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thiazolopyridazine core.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that various synthesized thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds similar to 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one have been found to cause S-phase arrest in cancer cells.
  • Pro-apoptotic Activation : These compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives often demonstrate broad-spectrum antimicrobial effects against various bacterial strains. For example:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

These findings suggest that the compound's structure contributes significantly to its antimicrobial efficacy .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives in preclinical models:

  • In Vitro Studies : In a study involving human tumor cell lines, compounds similar to this compound showed promising cytotoxicity, particularly against breast cancer cells.
  • Animal Models : Animal studies have indicated that treatment with thiazolo derivatives resulted in significant tumor reduction compared to control groups.

Mechanism of Action

The mechanism of action of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one include other thiazolopyridazines and related heterocyclic compounds. Some examples are:

    5-benzyl-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but lacks the 3-methyl group on the benzyl substituent.

    5-(3-methylbenzyl)-2-morpholino-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a methyl group on the phenyl substituent.

    5-(3-methylbenzyl)-2-piperidino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a piperidino group instead of a morpholino group.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and antitumor research. This article explores its biological activity based on various studies and findings, detailing its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its pharmacological properties. The presence of a morpholino group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives, including this compound.

Mechanism of Action:

  • The compound acts primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition is similar to that of azole drugs like ketoconazole, which target the CYP51 enzyme involved in ergosterol biosynthesis .

Efficacy:

  • In vitro studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against strains such as Candida albicans and Candida parapsilosis. For instance, one derivative showed a minimum inhibitory concentration (MIC) comparable to that of established antifungals .

Antitumor Activity

The antitumor properties of compounds with similar structures have been extensively studied. A series of derivatives related to this compound were screened for their ability to inhibit cancer cell proliferation.

Case Studies:

  • National Cancer Institute Screening:
    • Selected derivatives were subjected to screening against 60 human tumor cell lines. Notably, compounds with specific substitutions in their structure demonstrated potent activity against various cancer types .
  • Cell Cycle Arrest:
    • Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism involves the modulation of cytochrome P450 enzymes and subsequent DNA interactions that can lead to cytotoxic effects in sensitive cancer cell lines .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been evaluated using ADME (Absorption, Distribution, Metabolism, Excretion) studies:

ParameterValueImplications
Log P>3Indicates high lipid solubility
Bioavailability>10%Suggests good absorption
Compliance with Lipinski's RuleYesPredicts favorable drug-like properties

These parameters suggest that the compound has a high potential for oral bioavailability and effective therapeutic action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for thiazolo[4,5-d]pyridazinone derivatives, and how can they be adapted for this compound?

  • Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, thiazolo[4,5-d]pyridazinones are synthesized via cyclization of thioamide intermediates with α-haloketones or via microwave-assisted reactions to enhance yield and reduce time . A key step is the introduction of substituents (e.g., morpholino, benzyl groups) using nucleophilic substitution or coupling reactions. For this compound, the 3-methylbenzyl group may be introduced via alkylation, while the morpholino moiety could be added via Buchwald-Hartwig amination .

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, related thiazolo[4,5-d]pyridazinones have been analyzed to determine planarity of the fused-ring system and hydrogen-bonding interactions (e.g., dimer formation via N–H···O bonds) . Complementary techniques include:

  • NMR : To verify substituent positions (e.g., aromatic protons, morpholino protons).
  • HRMS : To confirm molecular formula (e.g., C₂₃H₂₂N₄O₂S).
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Answer :

  • Solubility : Thiazolo[4,5-d]pyridazinones are generally lipophilic. Solubility in DMSO or DMF is typical for in vitro assays, while aqueous buffers (e.g., ammonium acetate, pH 6.5) may require co-solvents .
  • Stability : Monitor degradation under light, heat, or acidic/basic conditions via HPLC. For example, related compounds show stability in dry DMSO at –20°C for months .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example:

  • Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines) to ensure IC₅₀ reproducibility .
  • Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to distinguish specific vs. nonspecific activity .
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain in vitro/in vivo discordance .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

  • Answer : Focus on:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility without compromising target binding .
  • Metabolic Blocking : Fluorine substitution at vulnerable positions (e.g., para to morpholino) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask acidic/basic moieties (e.g., ester prodrugs) to enhance oral bioavailability .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Answer :

  • Molecular Docking : Use crystal structures of target proteins (e.g., kinases, GPCRs) to predict binding modes. For example, morpholino and benzyl groups may occupy hydrophobic pockets .
  • QSAR : Correlate substituent electronic properties (e.g., Hammett σ values) with activity to prioritize analogs .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Answer :

  • Low Yield in Cyclization : Optimize solvent (e.g., switch from DMF to NMP) and temperature gradients .
  • Purification Issues : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • Byproduct Formation : Monitor reactions in real-time via LC-MS and quench intermediates promptly .

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) or pull-downs with biotinylated probes .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis, cell cycle arrest) .
  • Resistance Studies : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing .

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